molecular formula C9H20NOP B13543823 2-(2-Dimethylphosphorylethyl)piperidine

2-(2-Dimethylphosphorylethyl)piperidine

Cat. No.: B13543823
M. Wt: 189.23 g/mol
InChI Key: HHDYWMAFSBFLKC-UHFFFAOYSA-N
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Description

2-(2-Dimethylphosphorylethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

The synthesis of 2-(2-Dimethylphosphorylethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-chloroethyl dimethylphosphonate under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the 2-chloroethyl dimethylphosphonate, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and other advanced technologies to ensure efficient and scalable production .

Chemical Reactions Analysis

2-(2-Dimethylphosphorylethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the phosphorus atom, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the phosphorus atom, converting phosphine oxides back to phosphines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phosphorus atom.

Scientific Research Applications

2-(2-Dimethylphosphorylethyl)piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules.

    Medicine: The compound’s derivatives are explored for their pharmacological properties.

    Industry: In industrial applications, the compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Dimethylphosphorylethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites. The phosphoryl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

2-(2-Dimethylphosphorylethyl)piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its combination of piperidine and phosphoryl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H20NOP

Molecular Weight

189.23 g/mol

IUPAC Name

2-(2-dimethylphosphorylethyl)piperidine

InChI

InChI=1S/C9H20NOP/c1-12(2,11)8-6-9-5-3-4-7-10-9/h9-10H,3-8H2,1-2H3

InChI Key

HHDYWMAFSBFLKC-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CCC1CCCCN1

Origin of Product

United States

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